2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl-
Description
2,3-Pyrazinedicarbonitrile derivatives are heterocyclic compounds characterized by a pyrazine ring substituted with two cyano groups. The compound 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- (CAS: 192933-53-2) features a formyl (-CHO) group at position 5 and a methyl (-CH₃) group at position 4. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, materials science, and coordination chemistry. The formyl group enhances electrophilicity, enabling nucleophilic additions or condensations, while the methyl group contributes to steric stabilization .
Properties
CAS No. |
192933-54-3 |
|---|---|
Molecular Formula |
C8H4N4O |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
5-formyl-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C8H4N4O/c1-5-8(4-13)12-7(3-10)6(2-9)11-5/h4H,1H3 |
InChI Key |
IGVGQLCDVREGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with formylating agents under controlled conditions. One common method involves the use of formamide as a formylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-formyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: 5-carboxy-6-methylpyrazine-2,3-dicarbonitrile.
Reduction: 5-formyl-6-methylpyrazine-2,3-diamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-formyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-formyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electron-withdrawing nature of substituents significantly influences the compound’s reactivity and photophysical behavior. Key analogues include:
Key Observations:
- Electrophilicity: The formyl group in the target compound is more electron-withdrawing than methyl or phenyl groups, enhancing reactivity in nucleophilic aromatic substitution .
- Luminescence: Substitution with stronger acceptors (e.g., 2,3-pyrazinedicarbonitrile) broadens emission spectra and reduces luminescence quantum yields compared to phthalonitrile-based analogues .
Photophysical and Optoelectronic Properties
Comparison with Phthalonitrile-Based Compounds
Studies on zinc-Schiff base complexes reveal:
- Bathochromic Shift: 2,3-Pyrazinedicarbonitrile derivatives exhibit red-shifted absorption/emission (~620 nm) compared to phthalonitrile analogues (~550 nm) due to stronger electron-withdrawing effects .
- Quantum Yields: The formyl-substituted derivative likely shows lower prompt fluorescence (Φ < 10%) and delayed fluorescence (Φ < 5%) compared to methyl or phenyl-substituted derivatives (Φ ~15–20%) .
TADF Performance
Biological Activity
Overview
2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- (CAS No. 192933-54-3) is a heterocyclic organic compound notable for its unique structure, which includes a pyrazine ring with formyl and dicarbonitrile substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H4N4O |
| Molecular Weight | 172.14 g/mol |
| IUPAC Name | 5-formyl-6-methylpyrazine-2,3-dicarbonitrile |
| Melting Point | 131-133 °C |
Biological Activity
The biological activity of 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- has been explored in several studies, highlighting its antimicrobial and antifungal properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial properties, 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl- has demonstrated antifungal effects. It has been tested against common fungal pathogens, showing efficacy that suggests potential applications in treating fungal infections.
The proposed mechanism of action involves the interaction of the compound's electrophilic sites with nucleophilic residues in microbial proteins. This interaction can lead to the inhibition of essential enzymes and metabolic pathways within the microorganisms.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to assess the inhibition zones.
- Results : The compound showed a significant inhibition zone compared to control groups, indicating strong antibacterial properties.
-
Antifungal Screening
- Objective : To test antifungal activity against Candida albicans.
- Methodology : Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
- Results : The MIC values indicated effective antifungal activity at low concentrations.
Applications in Medicine
Due to its promising biological activities, there is ongoing research into the medicinal applications of 2,3-Pyrazinedicarbonitrile, 5-formyl-6-methyl-. It is being investigated as a potential lead compound for developing new antibiotics and antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
